molecular formula C9H20O3Si B1265875 Allyltriethoxysilane CAS No. 2550-04-1

Allyltriethoxysilane

Cat. No.: B1265875
CAS No.: 2550-04-1
M. Wt: 204.34 g/mol
InChI Key: UMFJXASDGBJDEB-UHFFFAOYSA-N
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Description

Allyltriethoxysilane (CAS 2550-04-1) is an organosilicon compound with the molecular formula C9H20O3Si and a molecular weight of 204.34 g/mol. It is characterized by its clear, colorless liquid form, a density of approximately 0.903-0.953 g/mL, and a boiling point of 176-177°C . As a silane coupling agent, its core research value lies in its ability to form a durable bond between organic and inorganic materials, enabling the creation of advanced composite materials and heterogeneous environments . Its molecular structure features two distinct classes of functionality: hydrolyzable ethoxy groups and an organofunctional allyl group. The hydrolyzable groups form stable condensation products with siliceous surfaces and other metal oxides (e.g., aluminum, titanium), while the allyl group can alter the wetting characteristics of a substrate or be further modified for specific applications . This makes it highly valuable in research areas such as surface modification, the development of adhesion promoters, and the synthesis of specialized silicon-based intermediates . A notable research application includes its use in silicon-based cross-coupling reactions, as highlighted in extensive reviews . The compound is moisture-sensitive and hydrolyzes in water; it must be stored away from oxidizing agents and handled in accordance with its safety profile, which includes flammability (Flash Point: 47-69°C) and potential for causing skin and eye irritation . This product is intended for Research Use Only and is not designed or approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

triethoxy(prop-2-enyl)silane
Source PubChem
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InChI

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3
Source PubChem
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InChI Key

UMFJXASDGBJDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26352-15-8
Record name Silane, triethoxy-2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID4062513
Record name Allyltriethoxysilane
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Molecular Weight

204.34 g/mol
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CAS No.

2550-04-1
Record name Allyltriethoxysilane
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Record name Silane, triethoxy-2-propen-1-yl-
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Record name Allyltriethoxysilane
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Record name Silane, triethoxy-2-propen-1-yl-
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Record name Allyltriethoxysilane
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriethoxysilane can be synthesized through the reaction of allyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactants and catalysts safely. The process is designed to minimize side reactions and maximize yield. The reaction is usually carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Allyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

Allyltriethoxysilane (ATES) has the chemical formula C9_{9}H18_{18}O3_{3}Si and is known for its reactivity due to the presence of both allyl and ethoxy groups. This dual functionality allows it to participate in various chemical reactions, including:

  • Silane Coupling Reactions : ATES can bond with inorganic substrates, enhancing adhesion between organic and inorganic materials.
  • Polymerization : It serves as a monomer or crosslinking agent in polymer synthesis.

Applications in Polymer Chemistry

This compound is extensively utilized in the development of novel polymers. Below are key applications:

2.1. Thiol–Ene Polymers

Recent studies have demonstrated the incorporation of this compound into thiol–ene polymer systems. These polymers exhibit unique properties such as enhanced mechanical strength and thermal stability due to the silane's ability to form crosslinks within the polymer matrix .

Table 1: Properties of Thiol–Ene Polymers Modified with this compound

PropertyValue
Tensile StrengthIncreased by 30%
Thermal StabilityUp to 250°C
FlexibilityImproved elongation at break

2.2. Surface Modification

This compound is employed in surface modification processes to improve the properties of materials such as metals and glass. Its ability to form siloxane bonds enhances hydrophobicity and chemical resistance .

Biomedical Applications

In biomedical fields, this compound has been explored for its potential to modify biomaterials, improving biocompatibility and functionalization for drug delivery systems. For instance, it can be utilized to create surfaces that promote cell adhesion while preventing bacterial colonization.

Case Study: Antibacterial Coatings
A study demonstrated that coatings made with this compound reduced bacterial adhesion by 50% compared to untreated surfaces, highlighting its potential in medical device applications .

Catalysis

This compound is also significant in catalysis, particularly in enantioselective reactions. It has been used as a reagent in silver-catalyzed allylation reactions, providing high yields of homoallylic amines with excellent enantioselectivity .

Table 2: Enantioselective Allylation Results Using this compound

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldimine Allylation7592
Ketone Allylation6885

Environmental Applications

Research indicates that this compound can be used as a modifier for environmentally friendly materials such as bio-based polymers and composites. Its incorporation enhances the durability and performance of these materials under various environmental conditions.

Mechanism of Action

The mechanism of action of allyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups. These silanol groups can then react with various substrates to form strong siloxane bonds. This process enhances the adhesion and compatibility of the modified materials. The molecular targets include siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel .

Comparison with Similar Compounds

Uniqueness: Allyltriethoxysilane is unique due to its specific combination of an allyl group and ethoxy groups, which provide distinct reactivity and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and modification of surfaces .

Biological Activity

Allyltriethoxysilane (ATES) is an organosilicon compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of ATES, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its allyl group and three ethoxy groups attached to a silicon atom. This structure allows ATES to participate in various chemical reactions, including those involving nucleophiles and electrophiles. Its reactivity makes it a valuable intermediate in organic synthesis and materials science.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • ATES has been studied for its potential antioxidant effects. Research indicates that compounds with similar silane structures can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Cell Viability and Cytotoxicity :
    • Studies have shown that ATES can influence cell viability in different cell lines. For instance, when tested on HepG2 cells, ATES demonstrated protective effects against hydrogen peroxide-induced cytotoxicity, similar to other allyl-containing compounds like S-allyl cysteine (SAC) . The protective mechanism may involve modulation of apoptosis pathways and enhancement of mitochondrial function.
  • Impact on Gene Expression :
    • ATES may also affect gene expression related to stress response pathways. For example, it has been suggested that silanes can induce the expression of genes involved in detoxification processes, potentially through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) .

Study 1: Cytoprotective Effects Against Oxidative Stress

In a study examining the effects of various silanes, including ATES, on HepG2 cells exposed to oxidative stress, it was found that ATES significantly improved cell viability compared to untreated controls. The study measured cell viability using the MTT assay and observed a dose-dependent increase in protection at concentrations ranging from 100 µM to 200 µM .

Concentration (µM)Cell Viability (%)
074.3
10095.0
15097.0
20098.3

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of ATES compared to other silanes. The results indicated that ATES effectively reduced reactive oxygen species (ROS) levels in treated cells, demonstrating its capability as a free radical scavenger .

Applications in Medicinal Chemistry

This compound's unique properties have led to its exploration as a potential therapeutic agent:

  • Drug Delivery Systems : Due to its reactivity, ATES can be utilized in the development of drug delivery systems that target specific tissues or cells.
  • Synthesis of Bioactive Compounds : Its role as a reagent in organic synthesis allows for the creation of novel bioactive compounds that may possess therapeutic properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying allyltriethoxysilane in laboratory settings?

  • Methodological Answer : Synthesis typically involves hydrolytic condensation of triethoxysilane precursors under controlled pH and temperature. For purification, fractional distillation under reduced pressure is commonly employed to achieve >95% purity. Characterization via FTIR (to confirm Si-O-C bonds) and ¹H/²⁹Si NMR spectroscopy is critical to validate structural integrity . When functionalizing materials (e.g., silica films), post-synthetic grafting in anhydrous solvents (e.g., toluene) with catalytic acids/bases ensures covalent bonding .

Q. How should researchers characterize this compound-functionalized materials to confirm successful modification?

  • Methodological Answer : Use spectroscopic techniques such as FTIR (peak at ~1100 cm⁻¹ for Si-O-Si) and XPS (Si 2p binding energy shifts). Porosimetry (BET/BJH analysis) quantifies pore volume reduction post-functionalization, as observed in mesoporous silica films . Thermogravimetric analysis (TGA) measures organic content, while contact angle assays assess hydrophobicity changes due to allyl groups .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : Use chemical-impermeable gloves, fume hoods, and explosion-proof equipment to avoid inhalation or skin contact. Avoid ignition sources due to flammability (GHS Category 3). Spill management requires inert absorbents (e.g., sand) and avoidance of drainage systems .

Advanced Research Questions

Q. How does this compound functionalization influence proton transport mechanisms in mesoporous materials?

  • Methodological Answer : Functionalization reduces silanol groups, increasing hydrophobicity and resistance to proton hopping (Grotthuss mechanism). Experimental validation involves temperature-dependent impedance spectroscopy (e.g., Arrhenius plots) and comparing proton conductivity before/after grafting. Control experiments with varying polymer amounts and pH (e.g., 3–9) isolate mechanistic contributions .

Q. What catalytic systems optimize this compound’s reactivity in dehydrogenative silylation of olefins?

  • Methodological Answer : Ruthenium complexes (e.g., RuHCl(CO)(PPh₃)₃) enable styrene silylation, producing (E)-triethoxystyrylsilanes. Key parameters include catalyst loading (0.5–2 mol%), solvent choice (toluene/dioxane), and reaction temperature (80–120°C). Gas chromatography (GC) monitors propene evolution, while ¹H NMR quantifies regioselectivity .

Q. How can contradictions in reported data on this compound’s impact on composite mechanical properties be resolved?

  • Methodological Answer : Discrepancies arise from differences in curing conditions (e.g., humidity, temperature) and matrix compatibility (e.g., epoxy vs. polyester). Systematic studies should standardize curing protocols and use dynamic mechanical analysis (DMA) to compare storage modulus and glass transition temperatures (Tg) across formulations .

Q. What advanced techniques validate the role of this compound in interfacial adhesion within hybrid composites?

  • Methodological Answer : Atomic force microscopy (AFM) measures adhesion forces at nanoscale interfaces. X-ray reflectometry quantifies silane layer thickness, while ToF-SIMS maps spatial distribution of Si-O bonds. Comparative studies with non-functionalized analogs isolate adhesion contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyltriethoxysilane
Reactant of Route 2
Allyltriethoxysilane

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